3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
Overview
Description
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(difluoromethoxy)benzene.
Reaction with But-2-enoic Acid: The 2-(difluoromethoxy)benzene is then reacted with but-2-enoic acid under specific conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and yield.
Purification Processes: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Methoxy)phenyl]but-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-[2-(Trifluoromethoxy)phenyl]but-2-enoic acid: Contains a trifluoromethoxy group, leading to different chemical properties.
Uniqueness
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQGDKBFFHJPK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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